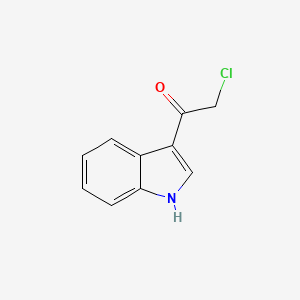

2-Chloro-1-(1H-indol-3-yl)ethanone

概述

描述

2-Chloro-1-(1H-indol-3-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group and an indole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-indol-3-yl)ethanone typically involves the chlorination of 1-(1H-indol-3-yl)ethanone. One common method is the reaction of 1-(1H-indol-3-yl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

化学反应分析

Types of Reactions: 2-Chloro-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Formation of 2-azido-1-(1H-indol-3-yl)ethanone or 2-thiocyanato-1-(1H-indol-3-yl)ethanone.

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 2-chloro-1-(1H-indol-3-yl)ethanol.

科学研究应用

Cancer Therapy

One of the most notable applications of 2-chloro-1-(1H-indol-3-yl)ethanone is its role as an Akt inhibitor . Akt (Protein Kinase B) is a critical signaling protein involved in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound acts as a potent allosteric inhibitor of Akt, showing significant inhibition of Akt1 kinase activity.

Key Findings :

- In vitro studies demonstrated that this compound inhibited Akt1 activity by approximately 60% at a concentration of 1 μM .

- In vivo experiments indicated that oral administration at 30 mg/kg effectively suppressed colon cancer growth in xenograft mouse models, reducing the expression of Akt-target proteins such as mTOR and GSK3β .

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent. A series of studies evaluated its efficacy against various fungal strains, particularly focusing on its ability to inhibit microbial tyrosinase.

Key Findings :

- The compound exhibited inhibitory effects against Candida spp. and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 1.000 mg/mL .

- It was identified as a promising candidate for treating fungal infections due to its ability to enhance the effectiveness of existing antifungal agents .

| Application | Mechanism | Efficacy |

|---|---|---|

| Cancer Therapy | Allosteric inhibition of Akt | 60% inhibition at 1 μM |

| Antimicrobial Activity | Inhibition of fungal growth and tyrosinase activity | MIC: 0.125 - 1.000 mg/mL |

Case Study 1: Cancer Treatment Efficacy

A study conducted by Kim et al. (2011) demonstrated that treatment with the compound led to significant growth inhibition and apoptosis in colon cancer cell lines (HCT116 and HCT29). The findings support its potential use in developing targeted cancer therapies .

Case Study 2: Antifungal Properties

In another study published in MDPI, various derivatives of indole were tested for their antifungal properties against clinical isolates. The results indicated that derivatives like this compound could serve as effective agents against resistant fungal strains, suggesting a pathway for new therapeutic developments .

作用机制

The mechanism of action of 2-Chloro-1-(1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the indole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

- 2-Chloro-1-(1-cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-yl)ethanone

- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride

- 1-(2-Phenyl-1H-indol-1-yl)ethanone

Comparison: 2-Chloro-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other indole derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

生物活性

2-Chloro-1-(1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by an indole moiety, suggests a range of biological interactions that merit detailed exploration.

- Molecular Formula : C_10H_8ClN

- Molecular Weight : 195.63 g/mol

- CAS Number : 118237-01-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antiproliferative, antimicrobial, and enzyme inhibitory properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit cyclin-dependent kinase 1 (CDK1), which is crucial in cell cycle regulation. The most active derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.64 to 19.36 μM across different tumor types, including breast and pancreatic cancers .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 (colon carcinoma) | < 1 | CDK1 inhibition |

| Derivative A | MCF7 (breast cancer) | 2.20 | Apoptosis induction |

| Derivative B | PC3 (prostate cancer) | 19.36 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have revealed its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant bactericidal activity:

| Microorganism | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |

These findings suggest that the compound may disrupt bacterial protein synthesis and inhibit nucleic acid production, contributing to its antimicrobial effects .

Case Studies

Several case studies have been published regarding the application of this compound in therapeutic contexts:

- Colon Cancer Treatment : A murine model study demonstrated enhanced efficacy of chemotherapy when combined with this compound, leading to increased apoptosis in HCT116 cells .

- Antifungal Activity : A series of derivatives were tested against Candida species, with some exhibiting complete inhibition at concentrations as low as 0.125 μg/mL, highlighting their potential as antifungal agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of CDK1 : This leads to cell cycle arrest and subsequent apoptosis in cancer cells.

- Disruption of Bacterial Growth : By inhibiting protein synthesis pathways and nucleic acid production.

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Chloro-1-(1H-indol-3-yl)ethanone, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation of indole derivatives with chloroacetyl chloride. A modified procedure (similar to ) includes reacting indole with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by Lewis acids like AlCl₃. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. NMR (¹H/¹³C) and HPLC (≥95% purity) are critical for validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for unambiguous structural confirmation . Spectroscopic methods include:

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (indole H-2), δ 4.5–4.7 ppm (CH₂Cl group).

- FT-IR : C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z 193.63 (M⁺) .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert atmosphere (argon) in amber vials at –20°C for short-term use. For long-term storage (–80°C), prepare stock solutions in DMSO (250 mg/mL, validated by ). Avoid exposure to light, moisture, or reactive solvents to prevent decomposition .

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) or skin contact (H315/H319). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound inhibit AKT1/AKT2 kinases, and what experimental assays validate this activity?

The chloroacetyl group covalently binds to cysteine residues (e.g., Cys310 in AKT1), disrupting ATP-binding pockets. Validate inhibition using:

- Kinase assays : Measure IC₅₀ via ADP-Glo™ luminescence.

- Western blotting : Monitor phosphorylation of downstream targets (e.g., GSK-3β).

- Cellular assays : Assess apoptosis in cancer cell lines (e.g., PC-3 prostate cancer) .

Q. What structural analogs of this compound have been explored to improve selectivity or potency?

Analog studies (e.g., and ) reveal:

- 2-Bromo derivatives : Higher electrophilicity but reduced stability.

- Phenylsulfonyl substitutions : Enhanced solubility but lower kinase affinity.

- Methoxy-indole variants : Improved metabolic stability but altered binding kinetics. SAR analysis via molecular docking (AutoDock Vina) guides optimization .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR/IR peaks may arise from tautomerism (indole NH vs. keto-enol forms) or residual solvents. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria.

- High-resolution MS : Confirm molecular formula (e.g., exact mass 193.0739 for C₁₀H₈ClNO).

- X-ray diffraction : Resolve ambiguities in solid-state structures .

Q. What analytical techniques are recommended for detecting degradation products?

- HPLC-MS : Monitor hydrolytic degradation (e.g., chloroacetate byproduct at m/z 93).

- TGA/DSC : Assess thermal stability (decomposition >150°C).

- UV-Vis : Track absorbance shifts (λmax ~280 nm for intact indole ring) .

Q. How does the compound’s reactivity vary under different experimental conditions?

- In aqueous buffers : Rapid hydrolysis at pH >7.5, forming 1-(1H-indol-3-yl)ethanone.

- In DMSO : Stable for ≤1 year at –80°C, but avoid freeze-thaw cycles.

- With nucleophiles (e.g., thiols) : Immediate alkylation, critical for activity in kinase assays .

Q. What computational methods support the design of derivatives with enhanced properties?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) and predict electrostatic potential maps.

- MD simulations : Study binding kinetics with AKT isoforms.

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity .

Q. Methodological Notes

属性

IUPAC Name |

2-chloro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZQFAXTCYDVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182939 | |

| Record name | 3-Chloroacetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28755-03-5 | |

| Record name | 3-Chloroacetylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroacetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1-(1H-INDOL-3-YL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。